N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H9F3N6OS and its molecular weight is 378.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways they are involved in . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .
Biochemical Pathways
The affected pathways are those regulated by c-Met and VEGFR-2. These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound can disrupt these pathways and prevent the cells from growing and dividing .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies often involve in silico predictions and in vitro and in vivo experiments to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces the late apoptosis of A549 cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6OS/c16-15(17,18)9-2-1-5-24-12(20-21-13(9)24)7-19-14(25)8-3-4-10-11(6-8)23-26-22-10/h1-6H,7H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFELQLOXCSZMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.